Mogroside II-A2 (CAS: 88901-45-5): A Comprehensive Technical Guide
Mogroside II-A2 (CAS: 88901-45-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside II-A2, a cucurbitane-type triterpenoid glycoside with the CAS number 88901-45-5, is a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While not one of the most abundant mogrosides, it contributes to the overall bioactivity of monk fruit extracts. Mogrosides, as a class, are recognized for their intense sweetness without caloric value and are gaining significant attention for their potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the available scientific data on Mogroside II-A2, including its chemical properties, and biological activities. Due to the limited research focused specifically on Mogroside II-A2, this guide also incorporates data on closely related mogrosides and mogroside extracts to provide a broader context for its potential pharmacological effects, with clear indications of when the data is not specific to Mogroside II-A2.
Chemical and Physical Properties
Mogroside II-A2 is a glycoside of the aglycone mogrol. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88901-45-5 | [1][2] |
| Molecular Formula | C42H72O14 | |
| Molecular Weight | 801.01 g/mol | [3] |
| Synonyms | Mogroside II A2 | |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
Extraction and Purification
While specific protocols for the isolation of Mogroside II-A2 are not extensively detailed in the literature, general methods for the extraction and purification of mogrosides from Siraitia grosvenorii fruits can be applied. These methods typically involve solvent extraction followed by chromatographic separation.
General Extraction Protocol
A common method for extracting mogrosides from dried monk fruit involves the following steps:
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Pulverization: Dried fruits are crushed into a fine powder.
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Solvent Extraction: The powder is extracted with a solvent such as water or ethanol. Hot water extraction is a common and environmentally friendly method.[4]
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Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.
General Purification Protocol
The crude extract, containing a mixture of mogrosides, can be purified using various chromatographic techniques to isolate individual compounds like Mogroside II-A2.
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Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to adsorb the mogrosides. The column is then washed with water to remove sugars and other polar impurities, followed by elution with ethanol to recover the mogroside fraction.[1]
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High-Performance Liquid Chromatography (HPLC): Further purification to isolate Mogroside II-A2 can be achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.[5]
Biological Activities and Mechanisms of Action
Mogrosides are reported to possess antioxidant, antidiabetic, and anticancer properties.[1][2] Research specifically on Mogroside II-A2 is limited, and therefore, the following sections include data on mogroside extracts and other individual mogrosides to infer the potential activities of Mogroside II-A2.
Antioxidant Activity
Mogroside extracts have demonstrated the ability to scavenge free radicals.
| Assay | Test Substance | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Mogroside Extract | 1118.1 | [6] |
| ABTS Radical Scavenging | Mogroside Extract | 1473.2 | [6] |
Note: The mogroside extract in the cited study contained 0.32 ± 0.14 g/100g of Mogroside II-A2.[6]
Experimental Protocol: DPPH Radical Scavenging Assay (General)
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A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
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Different concentrations of the test compound (e.g., Mogroside II-A2) are added to the DPPH solution.
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The mixture is incubated in the dark at room temperature.
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The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
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The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Antidiabetic Activity
Mogrosides have been investigated for their potential to manage diabetes. Studies on mogroside extracts have shown hypoglycemic effects in animal models.[7][8] The proposed mechanisms include the modulation of glucose metabolism and gut microbiota.[7]
One study on a mogroside mixture demonstrated that it could restore the expression of glucose transporter-2 (GLUT2) and pyruvate kinase in mouse insulinoma NIT-1 cells under oxidative stress induced by palmitic acid.[9]
Anticancer Activity
Extracts containing mogrosides have shown cytotoxic effects against various cancer cell lines.
| Cell Line | Test Substance | IC50 Value | Reference |
| Bladder Cancer (T24) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Prostate Cancer (PC-3) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Breast Cancer (MDA-MB231) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Lung Cancer (A549) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Liver Cancer (HepG2) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
Note: The exact concentration of Mogroside II-A2 in the tested product is not specified.
The proposed anticancer mechanism for mogrosides involves the induction of cell cycle arrest and apoptosis.[4]
Experimental Protocol: MTT Assay for Cell Viability (General)
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with various concentrations of the test compound (e.g., Mogroside II-A2) for a specified duration (e.g., 72 hours).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
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The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Biosynthesis and Metabolism
Mogroside II-A2 is synthesized in Siraitia grosvenorii through the isoprenoid pathway. The biosynthesis of mogrosides involves a series of enzymatic reactions starting from squalene.
In humans, ingested mogrosides are poorly absorbed in the upper gastrointestinal tract. They are primarily metabolized by the gut microbiota, which hydrolyzes the glycosidic bonds to release the aglycone, mogrol.[3]
Conclusion and Future Directions
Mogroside II-A2 is a constituent of the medicinally important plant Siraitia grosvenorii. While the broader class of mogrosides shows significant promise as natural sweeteners with potential health benefits, including antioxidant, antidiabetic, and anticancer activities, research specifically focused on Mogroside II-A2 is still in its early stages. The available data is often derived from studies on mogroside extracts or other more abundant mogrosides.
Future research should aim to:
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Isolate and purify Mogroside II-A2 in sufficient quantities for comprehensive biological evaluation.
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Determine the specific IC50 values of Mogroside II-A2 in various antioxidant, antidiabetic, and anticancer assays.
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Elucidate the specific signaling pathways and molecular targets modulated by Mogroside II-A2.
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Conduct in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of purified Mogroside II-A2.
A deeper understanding of the individual bioactivities of less abundant mogrosides like Mogroside II-A2 will contribute to a more complete picture of the therapeutic potential of Siraitia grosvenorii and its constituents.
References
- 1. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 8. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
